molecular formula C15H10ClNO2 B14641626 2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 55894-78-5

2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14641626
CAS No.: 55894-78-5
M. Wt: 271.70 g/mol
InChI Key: LVSZZDNLJCHBQP-UHFFFAOYSA-N
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Description

2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with benzaldehyde under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium methoxide, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-2H-1,4-benzoxazin-3(4H)-one: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Lacks the benzylidene group, which may influence its chemical properties and applications.

    2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a methyl group instead of a chloro group, potentially altering its chemical behavior and biological effects.

Uniqueness

2-Benzylidene-6-chloro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the benzylidene and chloro groups, which confer distinct chemical and biological properties

Properties

CAS No.

55894-78-5

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-benzylidene-6-chloro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H10ClNO2/c16-11-6-7-13-12(9-11)17-15(18)14(19-13)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

LVSZZDNLJCHBQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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